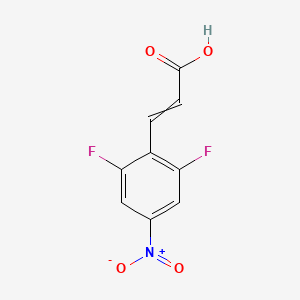
2,6-Difluoro-4-nitrocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-nitrocinnamic acid is a useful research compound. Its molecular formula is C9H5F2NO4 and its molecular weight is 229.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of cinnamic acids, including DFNCA, exhibit significant antimicrobial properties. Cinnamic acids have been shown to inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have reported that certain cinnamic acid derivatives can disrupt bacterial membranes and interfere with nucleic acid processes, leading to their antimicrobial effects . The presence of nitro and fluorine substituents in DFNCA may enhance its potency against specific strains of bacteria and fungi.
Potential Anticancer Properties
DFNCA has been investigated for its potential anticancer properties. The compound's ability to modulate biological pathways involved in cancer progression is currently under study. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .
Materials Science
Polymer Synthesis
DFNCA can be utilized in the synthesis of novel polymeric materials. Its structure allows for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has demonstrated that polymers derived from DFNCA exhibit improved water repellency and can serve as effective supports for enzyme immobilization . This application is particularly relevant in developing advanced materials for biomedical applications.
Nanoparticle Functionalization
The compound has also been explored as a ligand for functionalizing nanoparticles. Studies show that nanoparticles modified with DFNCA can exhibit enhanced stability and biocompatibility, making them suitable for drug delivery systems . This functionalization can improve the targeting efficiency of therapeutic agents delivered via nanoparticles.
Case Studies
Propiedades
Número CAS |
1807439-72-0 |
|---|---|
Fórmula molecular |
C9H5F2NO4 |
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
3-(2,6-difluoro-4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-7-3-5(12(15)16)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14) |
Clave InChI |
LQBGSJUGFJNVMY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)C=CC(=O)O)F)[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C(=C1F)C=CC(=O)O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















